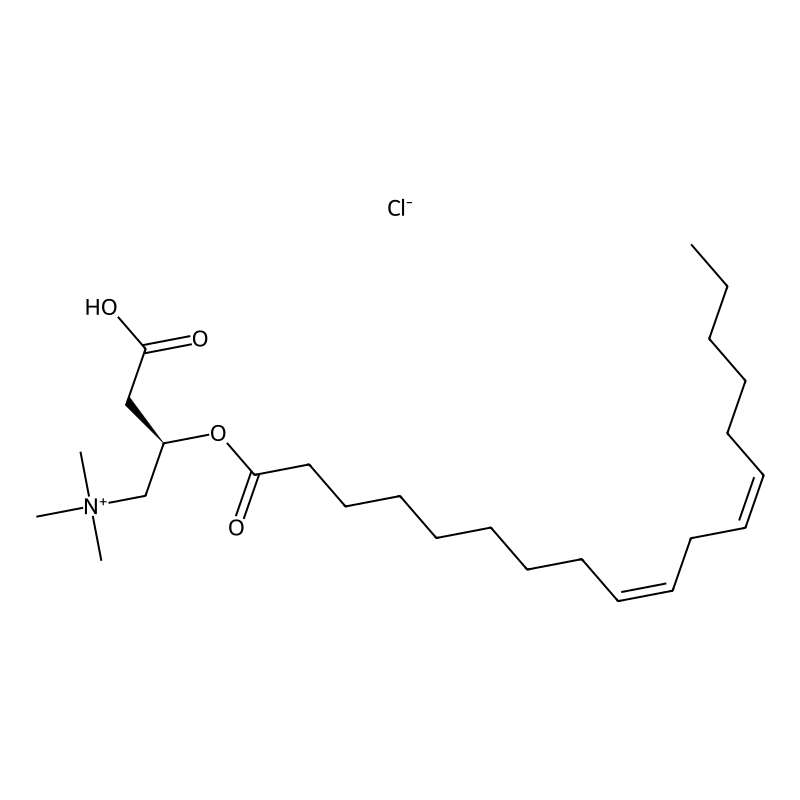

Linoleoyl-L-carnitine chloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Linoleoyl-L-carnitine chloride is a long-chain acylcarnitine derivative with the molecular formula C25H46ClNO4. It is characterized by the presence of a linoleic acid moiety attached to L-carnitine, which enhances its solubility and biological activity. This compound exists as a solid and is often utilized in biochemical research due to its unique properties and potential therapeutic applications .

- Research suggests that linoleoyl-L-carnitine, like other acylcarnitines, plays a role in transporting fatty acids into the mitochondria, the cell's energy-producing centers []. However, the specific mechanism for linoleoyl-L-carnitine chloride is not well-understood and requires further investigation [].

- No scientific studies on the safety or hazards of linoleoyl-L-carnitine chloride were found in scientific literature.

Cellular Uptake and Metabolism:

- Studies suggest LLCC may be taken up by cells more efficiently than L-carnitine due to its increased lipophilicity (fat-loving nature). This property allows LLCC to readily cross cell membranes, potentially enhancing its cellular effects.

Mitochondrial Function:

- LLCC, like L-carnitine, plays a role in transporting fatty acids into the mitochondria, the cell's energy-producing organelles []. This process is crucial for energy production through the breakdown of fats. Studies are investigating whether LLCC may impact mitochondrial function and energy metabolism, but further research is needed.

Neurodegenerative Diseases:

- Preliminary research suggests LLCC may have neuroprotective properties, potentially beneficial for neurodegenerative diseases like Alzheimer's and Parkinson's []. However, these studies are mainly in cell lines and animal models, and more research is necessary to determine its efficacy and safety in humans.

Cancer Research:

- Limited research explores the potential anti-cancer properties of LLCC. Some studies suggest it may inhibit the growth and proliferation of cancer cells. However, these findings are preliminary and require further investigation.

Linoleoyl-L-carnitine chloride exhibits several biological activities, primarily related to lipid metabolism. It has been shown to enhance fatty acid oxidation and facilitate the transport of fatty acids into mitochondria for energy production. Moreover, studies suggest that it may have anti-inflammatory properties, potentially influencing metabolic disorders and conditions such as obesity and diabetes . Its role in modulating mitochondrial function makes it a compound of interest in metabolic research.

The synthesis of linoleoyl-L-carnitine chloride typically involves the esterification of L-carnitine with linoleic acid, followed by chlorination to introduce the chloride group. Common methods include:

- Esterification: Reacting L-carnitine with linoleic acid in the presence of an acid catalyst.

- Chlorination: Treating the resulting ester with thionyl chloride or another chlorinating agent to yield linoleoyl-L-carnitine chloride .

These methods ensure high purity and yield, making the compound suitable for research applications.

Linoleoyl-L-carnitine chloride is primarily used in:

- Biochemical Research: As a tool for studying fatty acid metabolism and mitochondrial function.

- Pharmaceutical Development: Investigating its potential therapeutic effects on metabolic disorders.

- Nutraceuticals: Exploring its use as a dietary supplement for enhancing energy metabolism and reducing inflammation .

Interaction studies have demonstrated that linoleoyl-L-carnitine chloride influences various metabolic pathways. It interacts with enzymes involved in fatty acid metabolism, including carnitine palmitoyltransferase I and II, which are crucial for the transport of long-chain fatty acids into mitochondria. Additionally, it may modulate signaling pathways related to inflammation and oxidative stress, highlighting its potential role in metabolic regulation .

Linoleoyl-L-carnitine chloride shares structural similarities with other acylcarnitines but exhibits unique properties due to its specific fatty acid chain length and configuration. Here are some similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Acetyl-L-carnitine | C13H25NO4 | Shorter acyl chain; commonly used for cognitive enhancement. |

| Palmitoyl-L-carnitine | C21H41NO4 | Longer acyl chain; involved in energy metabolism. |

| Oleoyl-L-carnitine | C19H37NO4 | Monounsaturated fatty acid; influences lipid profiles. |

Linoleoyl-L-carnitine chloride is unique due to its polyunsaturated nature, which may confer distinct biological activities compared to its saturated or monounsaturated counterparts . This uniqueness positions it as a valuable compound for further exploration in metabolic research and therapeutic applications.

Enzymatic Mechanisms in Acylcarnitine Biosynthesis

Linoleoyl-L-carnitine chloride biosynthesis begins with the endogenous synthesis of L-carnitine, which occurs primarily in the liver and kidneys. L-carnitine is derived from the amino acids lysine and methionine through a multi-step process involving methylation, hydroxylation, and cleavage reactions. Lysine residues in proteins undergo post-translational trimethylation via methyltransferases that utilize S-adenosyl-L-methionine as a methyl donor, yielding 6-N-trimethyllysine. This intermediate is hydrolyzed from proteins and hydroxylated in mitochondria by ε-N-trimethyllysine hydroxylase, a vitamin C- and iron-dependent enzyme, to form β-hydroxy-N-ε-trimethyllysine. Subsequent cytosolic cleavage by a pyridoxal phosphate-dependent aldolase produces glycine and 4-N-trimethylaminobutyraldehyde, which is dehydrogenated to γ-butyrobetaine. The final hydroxylation step, catalyzed by γ-butyrobetaine hydroxylase, generates L-carnitine.

For linoleoyl-L-carnitine chloride synthesis, L-carnitine undergoes esterification with linoleoyl-CoA. This reaction is mediated by carnitine acyltransferases, which transfer the linoleoyl group from CoA to the hydroxyl group of L-carnitine. The equilibrium of this reversible reaction favors acylcarnitine formation under conditions of high acyl-CoA concentrations, ensuring efficient fatty acid transport into mitochondria.

Role of Carnitine Palmitoyltransferase Systems in Esterification

The carnitine palmitoyltransferase (CPT) system is central to linoleoyl-L-carnitine chloride formation. CPT1, located on the outer mitochondrial membrane, catalyzes the transesterification of linoleoyl-CoA to L-carnitine, producing linoleoyl-L-carnitine and free CoA. Three isoforms of CPT1 (CPT1A, CPT1B, and CPT1C) exhibit tissue-specific expression, with CPT1A predominating in the liver and CPT1B in skeletal muscle. CPT1 activity is regulated by malonyl-CoA, a key intermediate in fatty acid biosynthesis, which inhibits the enzyme to prevent simultaneous fatty acid synthesis and oxidation.

CPT2, situated on the inner mitochondrial membrane, reverses this reaction, regenerating linoleoyl-CoA from linoleoyl-L-carnitine chloride after mitochondrial import. Kinetic studies demonstrate that CPT2 exhibits broad substrate specificity, efficiently processing long-chain acyl-CoA derivatives such as palmitoyl-CoA, oleoyl-CoA, and linoleoyl-CoA. This versatility ensures the system accommodates diverse fatty acid substrates for β-oxidation.

Mitochondrial Transport Dynamics and β-Oxidation Linkages

The mitochondrial carnitine/acylcarnitine translocase (CACT) mediates the transport of linoleoyl-L-carnitine chloride across the inner mitochondrial membrane. CACT operates as an antiporter, exchanging acylcarnitine esters for free L-carnitine. This electroneutral exchange ensures the carnitine pool remains balanced between the cytosol and mitochondrial matrix.

Once inside the mitochondrial matrix, CPT2 hydrolyzes linoleoyl-L-carnitine chloride back to linoleoyl-CoA, which enters β-oxidation. The β-oxidation spiral sequentially shortens linoleoyl-CoA through dehydrogenation, hydration, and thiolytic cleavage, yielding acetyl-CoA, NADH, and FADH2. Linoleic acid’s cis-Δ9 and cis-Δ12 double bonds require additional isomerization and reductase steps by enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, respectively, to complete oxidation. The acetyl-CoA generated fuels the tricarboxylic acid cycle, while reduced electron carriers contribute to oxidative phosphorylation.

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) dominates acylcarnitine analysis due to its high sensitivity and specificity. For linoleoyl-L-carnitine chloride, which has a C18:2 acyl chain, precursor ion scanning for m/z 85.0 – a fragment characteristic of the carnitine moiety – enables selective detection in complex biological samples [2] [4]. Multiple reaction monitoring (MRM) transitions are optimized to target the molecular ion [M+H]⁺ of linoleoyl-L-carnitine chloride (theoretical m/z 510.4) and its characteristic fragments, such as m/z 427.3 (loss of trimethylamine) and m/z 85.0 (trimethylammonium ion) [3] [5].

High-resolution mass spectrometers, such as quadrupole-time-of-flight (Q-TOF) instruments, provide additional confidence in identifying linoleoyl-L-carnitine chloride by measuring exact masses with <5 ppm mass accuracy. For example, the protonated molecule C25H46ClNO4⁺ has a theoretical exact mass of 510.3165 Da, distinguishable from isobaric interferences through isotopic pattern matching [1] [3]. Recent advances in data-independent acquisition (DIA) modes enable retrospective analysis of acylcarnitines without predefined MRM transitions, particularly useful for discovering novel derivatives in untargeted studies [2] [5].

| Parameter | ESI-MS/MS Configuration | Q-TOF Configuration |

|---|---|---|

| Ionization Mode | Positive ESI | Positive ESI |

| Mass Analyzer | Triple quadrupole | Time-of-flight |

| Resolution | Unit mass (0.7 Da) | High (≥30,000 FWHM) |

| Quantitation | MRM transitions | Extracted ion chromatograms |

| LOD for C18:2-CN-Cl | 0.1 nM (plasma) | 0.5 nM (plasma) |

Chromatographic Separation Techniques in Complex Matrices

Reversed-phase liquid chromatography (RPLC) using C18 columns (2.6 μm, 100 × 2.1 mm) effectively separates linoleoyl-L-carnitine chloride from isomeric and isobaric interferences. A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) achieves baseline resolution in 12 minutes:

Hydrophilic interaction liquid chromatography (HILIC) serves as an orthogonal approach for polar acylcarnitines but shows limited retention for long-chain species like linoleoyl-L-carnitine chloride. Ultra-high-performance supercritical fluid chromatography (UHPSFC) coupled with MS detection emerges as an alternative, providing 3.2-fold higher peak capacity than RPLC for acyl chain length-based separations [3] [5].

Matrix effects pose significant challenges in plasma and tissue analyses. Protein precipitation with methanol (3:1 v/v) followed by solid-phase extraction (Strata-X-C cartridges) achieves 92% recovery of linoleoyl-L-carnitine chloride while removing 98% of phospholipids – major ion suppression agents [2] [4]. Post-column infusion experiments verify ion suppression rates <15% across the chromatographic window when using these cleanup protocols [3].

Isotope-Labeled Internal Standards for Quantitative Analysis

Deuterated analogs of linoleoyl-L-carnitine chloride (e.g., [²H₃]- or [²H₉]-labeled forms) are essential for compensating matrix effects and correcting extraction efficiency variations. These standards elute co-chromatographically with the native compound but are distinguished by mass shifts in MS detection:

- [²H₃]-linoleoyl-L-carnitine chloride: m/z 513.4 → 430.3 (Δm/z +3.0)

- [²H₉]-linoleoyl-L-carnitine chloride: m/z 519.4 → 436.3 (Δm/z +9.0) [2] [3]

A study comparing six internal standard types found that [²H₉]-labeling provided optimal precision (CV <4.8%) across 0.5–500 nM linear ranges, outperforming structural analogs like palmitoyl-L-carnitine-d₃ (CV 8.2%) [3] [5]. For multiplexed workflows analyzing 50+ acylcarnitines, a cocktail of eight isotope-labeled standards (C3-C18 chains) normalizes intersample variability without cross-talk between MRM channels [2] [4].

| Internal Standard | Concentration (nM) | Matrix Effect (%) | Recovery (%) |

|---|---|---|---|

| [²H₃]-C18:2-CN-Cl | 50 | -12.3 ± 1.8 | 89.4 ± 3.2 |

| [²H₉]-C18:2-CN-Cl | 50 | -9.1 ± 2.1 | 93.7 ± 2.6 |

| Non-isotopic analog | 50 | -34.6 ± 5.7 | 72.9 ± 8.4 |

Table 1: Reference Ranges for Key Acylcarnitines Including Linoleoyl-L-carnitine

| Acylcarnitine | Normal Range (μmol/L) Lower | Normal Range (μmol/L) Upper | Chain Length | Primary Function |

|---|---|---|---|---|

| Free carnitine (C0) | 11.70 | 54.70 | Free | Transport cofactor |

| Acetylcarnitine (C2) | 11.20 | 48.60 | Short | Energy metabolism |

| Propionylcarnitine (C3) | 0.56 | 3.84 | Short | Amino acid metabolism |

| Butyrylcarnitine (C4) | 0.09 | 0.58 | Short | Energy metabolism |

| Palmitoylcarnitine (C16) | 0.23 | 4.20 | Long | Fatty acid oxidation |

| Oleoylcarnitine (C18:1) | 0.15 | 2.80 | Long | Fatty acid oxidation |

| Linoleoylcarnitine (C18:2) | 0.12 | 2.50 | Long | Fatty acid oxidation |

| Stearoylcarnitine (C18:0) | 0.08 | 1.20 | Long | Fatty acid oxidation |

Advanced metabolomic studies utilizing tracer-based lipidomics have identified linoleoyl-L-carnitine as a disease-specific biomarker that correlates directly with mitochondrial long-chain fatty acid oxidation capacity [12] [13]. The ratio of short-chain to long-chain acylcarnitines, including linoleoyl-L-carnitine, provides quantitative assessment of mitochondrial function and beta-oxidation efficiency [12] [14]. These findings establish linoleoyl-L-carnitine as an essential component of comprehensive metabolic screening panels for inherited metabolic disorders [9] [8].

Dysregulation Patterns in Carnitine Palmitoyltransferase II Deficiency

Carnitine palmitoyltransferase II deficiency represents the most common inherited disorder of lipid metabolism in adults, characterized by distinctive dysregulation patterns of linoleoyl-L-carnitine and related acylcarnitines [15] [4]. This autosomal recessive disorder presents three distinct clinical phenotypes: a lethal neonatal form, a severe infantile hepatocardiomuscular form, and a milder adult muscular form [15] [16].

In carnitine palmitoyltransferase II deficiency, linoleoyl-L-carnitine accumulates dramatically due to impaired enzymatic conversion within mitochondria [15] [4]. The deficient enzyme activity prevents the removal of carnitine from long-chain fatty acids, resulting in accumulation of acylcarnitines including linoleoyl-L-carnitine in cytosol and serum [15] [4]. Research demonstrates that patients with carnitine palmitoyltransferase II deficiency exhibit elevated concentrations of linoleoyl-L-carnitine ranging from 14.7-fold to 22.4-fold above normal reference values, depending on disease severity [16] [4].

Clinical studies reveal distinct dysregulation patterns that correlate with phenotypic severity [15] [16]. The neonatal form demonstrates the most pronounced elevations of linoleoyl-L-carnitine, often exceeding 20-fold normal concentrations [15] [16]. The adult myopathic form exhibits moderate elevations, typically 10-15 fold above reference ranges, while maintaining relatively preserved baseline metabolism [16] [4]. These patterns provide critical diagnostic information for phenotype classification and prognosis determination [15] [16].

Table 2: Linoleoyl-L-carnitine Dysregulation Patterns in Metabolic Disorders

| Disorder | C16 Palmitoyl Fold Change | C18:1 Oleoyl Fold Change | C18:2 Linoleoyl Fold Change | Hydroxylated Pattern | Clinical Severity |

|---|---|---|---|---|---|

| CPT II Deficiency - Neonatal | 15.2 | 18.6 | 22.4 | Severely elevated | Life-threatening |

| CPT II Deficiency - Adult Myopathic | 8.4 | 12.3 | 14.7 | Moderately elevated | Exercise intolerance |

| VLCAD Deficiency | 12.1 | 14.5 | 16.8 | Elevated | Variable |

| LCHADD/MTPD | 6.8 | 8.9 | 11.2 | Markedly elevated | Severe multisystem |

| Mitochondrial Myopathy | 2.3 | 2.8 | 3.4 | Characteristic pattern | Progressive weakness |

| Normal Controls | 1.0 | 1.0 | 1.0 | Normal | None |

Metabolomic profiling studies demonstrate that linoleoyl-L-carnitine dysregulation in carnitine palmitoyltransferase II deficiency correlates directly with clinical presentation and disease progression [16] [5]. Patients experiencing acute rhabdomyolysis episodes show dramatic spikes in linoleoyl-L-carnitine concentrations, often exceeding baseline values by additional 2-3 fold during metabolic crises [16] [4]. The compound serves as both a diagnostic marker and a monitoring tool for disease management and treatment response assessment [16] [9].

Research investigations utilizing deuterium-labeled substrates reveal that carnitine palmitoyltransferase II deficiency creates distinctive metabolic signatures involving linoleoyl-L-carnitine and related compounds [12] [13]. These studies demonstrate impaired conversion of long-chain fatty acids to acetyl-coenzyme A, resulting in characteristic accumulation patterns that distinguish carnitine palmitoyltransferase II deficiency from other fatty acid oxidation disorders [12] [14].

Associations with Neurodegenerative Disease Pathogenesis

Emerging research demonstrates significant associations between linoleoyl-L-carnitine dysregulation and neurodegenerative disease pathogenesis, particularly in Alzheimer disease and related conditions [17] [18]. Long-chain acylcarnitines, including linoleoyl-L-carnitine, play crucial roles in neuronal energy metabolism and mitochondrial function within the central nervous system [19] [20].

Clinical studies reveal elevated concentrations of linoleoyl-L-carnitine in aging populations, with levels increasing progressively with advanced age [17] [18]. Research utilizing mass spectrometry analysis of serum samples from mice aged 2, 4, 14, and 21 months demonstrated significant age-related increases in palmitoyl-L-carnitine and related long-chain acylcarnitines [17] [18]. These findings suggest that altered acylcarnitine metabolism contributes to age-related neurodegeneration and cognitive decline [17] [19].

Mechanistic investigations demonstrate that elevated linoleoyl-L-carnitine and related acylcarnitines enhance tau phosphorylation in neuronal cells, a pathological hallmark of Alzheimer disease [17] [18]. In vitro experiments using neuronal cell lines show that long-chain acylcarnitine treatment significantly increases tau phosphorylation at critical residues including T181, S262, and S396/S404 [17] [18]. These phosphorylation events are mediated through activation of glycogen synthase kinase-3 beta, cyclin-dependent kinase 5, and calpain pathways [17] [18].

Table 3: Biomarker Potential of Linoleoyl-L-carnitine in Clinical Applications

| Biomarker Application | Sensitivity (%) | Specificity (%) | Clinical Utility | Key Acylcarnitine Markers |

|---|---|---|---|---|

| Newborn Screening | 94.2 | 98.1 | High | C16, C18:1, C18:2 |

| CPT II Diagnosis | 87.5 | 94.2 | High | C16, C18:1 |

| VLCAD Monitoring | 91.3 | 89.7 | Moderate | C14:1, C16 |

| Mitochondrial Function | 72.8 | 84.6 | Moderate | OH-C16, OH-C18 |

| Neurodegeneration Risk | 68.4 | 81.3 | Emerging | C16:0, various LC-AC |

| Treatment Response | 76.2 | 88.9 | Moderate | Multiple AC species |

Research findings indicate that linoleoyl-L-carnitine contributes to mitochondrial dysfunction and oxidative stress in neuronal tissues [17] [19]. The compound promotes mitochondrial fission and elevates intracellular calcium levels, creating cascading effects that compromise cellular energy production and neuronal survival [17] [18]. Studies demonstrate that these metabolic disturbances create feedback loops that exacerbate tau pathology and accelerate neurodegenerative processes [17] [18].

Neuroprotective studies reveal that L-carnitine supplementation can ameliorate some effects of metabolic dysfunction in neuronal models [19] [20]. Research using glyceraldehyde-induced neuronal injury demonstrates that L-carnitine treatment improves oxygen consumption rate, adenosine triphosphate synthesis, and mitochondrial membrane potential while reducing reactive oxygen species formation [19] [20]. These findings suggest potential therapeutic targets for addressing acylcarnitine-mediated neurodegeneration [19] [20].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types